molecular formula C20H25NO4S B299752 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide

4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide

Cat. No. B299752
M. Wt: 375.5 g/mol
InChI Key: XNFGDYCVOIUDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide, also known as TBN-DP, is a sulfonamide compound that has been the subject of scientific research due to its potential as a therapeutic agent. TBN-DP has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of certain diseases. However, one limitation is that the mechanism of action of 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its effects in vivo to determine its efficacy in animal models. Additionally, 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide could be studied in combination with other therapeutic agents to determine if it has synergistic effects.

Synthesis Methods

4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(1,3-dioxan-2-yl)aniline. The reaction produces 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide as the final product.

Scientific Research Applications

4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has anti-tumor effects by inducing apoptosis in cancer cells.

properties

Product Name

4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H25NO4S/c1-20(2,3)16-8-10-18(11-9-16)26(22,23)21-17-7-4-6-15(14-17)19-24-12-5-13-25-19/h4,6-11,14,19,21H,5,12-13H2,1-3H3

InChI Key

XNFGDYCVOIUDTI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3

Origin of Product

United States

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